3-iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
3-Iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound with the molecular formula C9H8IN3S and a molecular weight of 317.15 g/mol . This compound is characterized by the presence of an iodine atom, a thiadiazole ring, and an aniline group, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole intermediates. One common method includes the iodination of N-(1,2,3-thiadiazol-4-ylmethyl)aniline using iodine or iodine monochloride in the presence of a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The aniline group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the thiadiazole ring .
Scientific Research Applications
3-Iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom and aniline group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Similar structure with a methyl group instead of a hydrogen atom on the aniline ring.
3-Iodo-N-(1,2,3-thiadiazol-4-yl)aniline: Lacks the methyl group on the thiadiazole ring.
Uniqueness
3-Iodo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8IN3S |
---|---|
Molecular Weight |
317.15 g/mol |
IUPAC Name |
3-iodo-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8IN3S/c10-7-2-1-3-8(4-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |
InChI Key |
VRIWOCQJANHLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=CSN=N2 |
Origin of Product |
United States |
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